(8-Methoxy-2-methyl-5-quinolinyl)boronic acid dihydrate
Description
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid dihydrate is a boronic acid derivative featuring a quinoline backbone substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 8- and 2-positions, respectively. The boronic acid moiety (-B(OH)₂) at the 5-position enables reversible covalent interactions with diols, amines, or proteins, making it relevant in medicinal chemistry, drug delivery, and molecular recognition . Its dihydrate form enhances stability and solubility in aqueous environments, a critical factor for biological applications .
Properties
IUPAC Name |
(8-methoxy-2-methylquinolin-5-yl)boronic acid;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BNO3.2H2O/c1-7-3-4-8-9(12(14)15)5-6-10(16-2)11(8)13-7;;/h3-6,14-15H,1-2H3;2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHYYOOETYUFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC(=NC2=C(C=C1)OC)C)(O)O.O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal-Catalyzed Borylation of Quinoline Precursors
The most widely employed strategy involves introducing the boronic acid group onto a prefunctionalized quinoline scaffold via palladium-catalyzed borylation. This method leverages Suzuki-Miyaura coupling precursors, where a halogenated quinoline derivative undergoes cross-coupling with a boronic acid or ester. For example, 5-bromo-8-methoxy-2-methylquinoline may react with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) to yield the boronic ester intermediate. Subsequent hydrolysis under acidic conditions generates the boronic acid, which crystallizes as a dihydrate.
Key challenges include:
-
Regioselectivity : Ensuring borylation occurs exclusively at the C5 position of the quinoline ring.
-
Stability : The boronic acid group is prone to protodeboronation under acidic or aqueous conditions, necessitating controlled reaction environments.
A representative protocol is summarized below:
Sequential Functionalization of Quinoline Intermediates
An alternative route involves constructing the quinoline ring with preinstalled methoxy and methyl groups, followed by late-stage borylation. This approach mitigates issues associated with boronic acid instability during earlier synthetic steps. For instance, 8-methoxy-2-methylquinoline can be nitrated at C5, reduced to the amine, and subjected to a Sandmeyer reaction to introduce a boronic acid group.
Critical steps :
-
Nitration : HNO₃/H₂SO₄ at 0–5°C to favor C5 nitration over other positions.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
-
Diazotization and Borylation : Treatment with NaNO₂/HCl followed by a boronic acid source (e.g., B(OH)₃) introduces the boronic acid group.
This method offers modularity but requires stringent temperature control during nitration to avoid byproducts.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
The choice of solvent profoundly impacts reaction efficiency:
-
Dioxane : Preferred for Pd-catalyzed borylation due to its high boiling point and compatibility with boronic esters.
-
Ethanol/Water mixtures : Ideal for hydrolysis and crystallization, ensuring the dihydrate form is stabilized.
Catalyst systems such as Pd(dppf)Cl₂ exhibit superior performance over Pd(PPh₃)₄ in minimizing protodeboronation, as evidenced by comparative studies.
Temperature and pH Control
-
Borylation : Reactions proceed optimally at 80–90°C, balancing reaction rate and catalyst stability.
-
Hydrolysis : Mild acidic conditions (pH 4–5) prevent decomposition of the boronic acid while promoting crystallization.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid dihydrate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling aryl or vinyl boronic acids with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, dioxane).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 253.06 g/mol. Its structure features a quinoline ring, which contributes to its chemical reactivity and potential biological activities. The boronic acid moiety allows it to participate in various chemical reactions, particularly those involving carbon-carbon bond formation.
Suzuki-Miyaura Coupling Reactions
One of the primary applications of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid dihydrate is its role as a building block in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds between boronic acids and organic fragments containing leaving groups, facilitating the synthesis of complex organic molecules .
Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions
| Compound Name | Reaction Yield (%) | Reaction Conditions |
|---|---|---|
| This compound | 85% | Aqueous Na₂CO₃, Pd catalyst |
| Phenylboronic acid | 75% | Aqueous NaOH, Pd catalyst |
| 4-Fluorophenylboronic acid | 70% | Aqueous K₂CO₃, Pd catalyst |
Other Synthetic Applications
Beyond Suzuki-Miyaura reactions, this compound has shown utility in various other synthetic pathways, including:
- Aldol Reactions : Catalyzing aldol additions and condensations, leveraging its boron functionality to enhance reaction rates .
- Dehydration Reactions : Acting as a catalyst for dehydration processes, particularly in the conversion of carbohydrates to furanic compounds like 5-hydroxymethylfurfural (HMF) .
Preliminary studies indicate that this compound exhibits various biological activities. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development.
Table 2: Biological Activities of Quinoline Derivatives
| Compound Name | Target Activity | IC₅₀ Value (nM) |
|---|---|---|
| This compound | ENPP1 Inhibition | < 10 nM |
| 8-Hydroxyquinoline | Metal Chelation | N/A |
| 2-Aminoquinoline | Antitumor Activity | 50 nM |
Case Studies
- ENPP1 Inhibition : Research has demonstrated that derivatives with methoxy substituents exhibit high potency as ENPP1 inhibitors, vital for cancer immunotherapy . The presence of the methoxy group enhances binding affinity through hydrogen bonding interactions within the enzyme's active site.
- Antimicrobial Properties : Compounds similar to (8-Methoxy-2-methyl-5-quinolinyl)boronic acid have been evaluated for their antimicrobial effects against pathogens like Staphylococcus aureus. These studies highlight the potential for developing new antibiotics based on quinoline scaffolds .
Future Directions and Research Opportunities
The unique properties of this compound open avenues for further research:
- Development of Novel Therapeutics : Exploring its efficacy against various cancers and infectious diseases.
- Synthetic Methodology Enhancements : Investigating alternative synthetic routes that could improve yield and reduce environmental impact.
Mechanism of Action
The mechanism of action of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid dihydrate in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
(8-Methoxy-2-methylquinolin-5-yl)boronic Acid Trihydrate (CAS 1263986-52-2)
This compound differs only in hydration state (trihydrate vs. dihydrate), which may influence solubility and crystallinity. Both share identical substituents (methoxy, methyl, boronic acid) but exhibit distinct stability profiles under varying humidity conditions .
(8-(Methoxycarbonyl)quinolin-5-yl)boronic Acid (CAS N/A)
The replacement of the 8-methoxy group with a methoxycarbonyl (-COOCH₃) alters electronic properties, increasing the electron-withdrawing effect on the quinoline ring. This modification reduces the pKa of the boronic acid group, enhancing its reactivity toward diols at physiological pH .
Comparison with Aryl Boronic Acids
2-Methoxy-5-methylphenylboronic Acid (CAS 127972-00-3)
A simpler aromatic boronic acid lacking the quinoline heterocycle. The absence of nitrogen in the ring reduces π-π stacking interactions and alters binding specificity for biomolecules. Its lower molecular weight (MW = 179.9 g/mol vs. ~291.1 g/mol for the quinolinyl analogue) may improve membrane permeability but limit target selectivity .
(5-Methoxy-2-methylphenyl)boronic Acid (CAS 617689-07-3)
Structurally analogous but with a single benzene ring. The planar structure facilitates easier synthesis via Suzuki-Miyaura coupling but offers fewer sites for functionalization compared to the quinolinyl scaffold .
Peptide Boronic Acids
Bortezomib (Velcade®)
A peptide boronic acid proteasome inhibitor (MW = 384.2 g/mol). Unlike (8-Methoxy-2-methyl-5-quinolinyl)boronic acid dihydrate, bortezomib’s peptide backbone enables selective binding to the 20S proteasome, while its boronic acid group forms covalent bonds with catalytic threonine residues. This highlights the trade-off between small-molecule simplicity (quinolinyl) and peptide-based target specificity .
Ixazomib Citrate
A second-generation proteasome inhibitor with a boronic acid warhead.
Physicochemical and Reactivity Profiles
pKa and pH-Dependent Behavior
The pKa of this compound is estimated to be ~8.5–9.0, similar to other aryl boronic acids (e.g., 3-AcPBA, pKa ≈ 8.8). This range enables dynamic boronate ester formation with diols (e.g., sugars) at physiological pH, a property exploited in glucose-responsive drug delivery systems . In contrast, peptide boronic acids like bortezomib exhibit lower pKa (~7.5–8.0) due to electron-withdrawing effects from adjacent amide groups, enhancing reactivity in slightly acidic environments .
Solubility and Stability
The dihydrate form improves aqueous solubility compared to anhydrous derivatives, critical for in vivo applications. However, quinolinyl boronic acids generally exhibit lower solubility than phenyl analogues due to increased hydrophobicity from the fused aromatic system .
Biological Activity
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid dihydrate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₆BNO₅
- Molecular Weight : 253.06 g/mol
- CAS Number : Not available
- Purity : Typically >95% .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, particularly in colorectal cancer models .
The biological activity of this compound is believed to stem from its interactions with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- DNA Interaction : It may intercalate into DNA, disrupting replication processes.
- Signal Pathway Modulation : It has been suggested that the compound affects signaling pathways associated with cell growth and survival, such as the PI3K/AKT/mTOR pathway .
Anticancer Activity
A study focusing on derivatives of quinoline compounds demonstrated that this compound significantly inhibited the proliferation of colorectal cancer cell lines HCT116 and Caco-2. The compound was shown to induce apoptosis and arrest the cell cycle at the G2/M phase, highlighting its potential as a therapeutic agent against colorectal cancer .
Antimicrobial Studies
Investigations into the antimicrobial properties revealed that the compound effectively inhibited the growth of Mycobacterium tuberculosis NDH-2, showcasing its potential as an antimicrobial agent. This aligns with findings from other quinoline derivatives known for their broad-spectrum antibacterial activity .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT116 | 10 | Induces apoptosis, cell cycle arrest |
| Anticancer | Caco-2 | 12 | Modulates PI3K/AKT/mTOR signaling |
| Antimicrobial | Mycobacterium tuberculosis | 5 | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (8-Methoxy-2-methyl-5-quinolinyl)boronic acid dihydrate, and how are intermediates characterized?
- Methodology : Begin with brominated quinoline precursors (e.g., 8-bromo-2-methylquinoline derivatives) and perform Suzuki-Miyaura coupling or direct boronation using bis(pinacolato)diboron. Purify intermediates via column chromatography (e.g., MeOH:DCM gradients) and confirm structures using NMR, NMR, and NMR spectroscopy. Elemental analysis and FABMS (Fast Atom Bombardment Mass Spectrometry) validate purity and molecular weight .
Q. Which analytical techniques are optimal for structural confirmation and purity assessment of this compound?
- Methodology :
- NMR : Use and NMR to verify substituent positions on the quinoline ring. NMR detects boronic acid speciation (e.g., free acid vs. ester forms).
- Mass Spectrometry : Derivatize with diols (e.g., pinacol) to stabilize the boronic acid as an ester, preventing dehydration/trimerization artifacts during ESI-MS or MALDI-MS analysis .
- Elemental Analysis : Confirm empirical formula compliance, especially for dihydrate stoichiometry .
Advanced Research Questions
Q. How can boroxine formation be suppressed during MALDI-MS analysis of this compound?
- Methodology :
- Derivatization : Pre-treat with 1,2-diols (e.g., pinacol) to form cyclic boronic esters, eliminating trimerization.
- On-Plate Esterification : Use 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent during MALDI-MS sample preparation. This enables in situ esterification, simplifying analysis of labile boronic acids .
Q. What kinetic parameters govern the binding of this compound with diol-containing biomolecules (e.g., sugars), and how are they quantified?
- Methodology :
- Stopped-Flow Fluorescence : Measure binding kinetics (e.g., , ) in aqueous solutions at physiological pH. For example, monitor fluorescence quenching upon sugar binding (e.g., D-fructose, D-glucose).
- Trends : Binding rates follow the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity .
Q. How does the methoxyquinoline scaffold influence electronic properties and reactivity in cross-coupling reactions?
- Methodology :
- Electronic Effects : The electron-donating methoxy group enhances the electron density of the aryl ring, facilitating transmetalation in Suzuki-Miyaura reactions. Compare reactivity with non-methoxy analogs (e.g., phenylboronic acid).
- Optimization : Screen palladium catalysts (e.g., Pd(PPh)) and bases (e.g., NaCO) in polar aprotic solvents (e.g., DMF) to maximize yield .
Q. What computational approaches predict the binding affinity of this compound with protease targets?
- Methodology :
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with proteases (e.g., binding to catalytic serine residues).
- MD Simulations : Perform 100-ns simulations in explicit solvent to assess complex stability.
- QSAR Models : Correlate substituent effects (e.g., methoxy position) with inhibitory activity .
Q. What storage conditions prevent hydrolysis and degradation of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
